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Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
impact of AZD-5672 on P-glycoprotein (P-gp) expressing cells.

Frequently Asked Questions (FAQS)

Q1: What is the nature of the interaction between AZD-5672 and P-glycoprotein (P-gp)?

Al: AZD-5672 has a dual interaction with P-gp; it acts as both a substrate and an inhibitor of
this efflux pump.[1] In vitro studies have demonstrated that AZD-5672 exhibits concentration-
dependent efflux in cell monolayers, a characteristic of P-gp substrates. This efflux can be
abolished by known P-gp inhibitors like ketoconazole and quinidine.[1] Concurrently, AZD-5672
inhibits P-gp-mediated transport of other substrates, such as digoxin, in a concentration-
dependent manner.[1]

Q2: What is the inhibitory potency of AZD-5672 on P-gp?

A2: The half-maximal inhibitory concentration (IC50) of AZD-5672 for the inhibition of P-gp-
mediated digoxin transport has been determined to be 32 uyM in in vitro Caco-2 cell monolayer
assays.[1]

Q3: Has the effect of AZD-5672 on P-gp been observed in a clinical setting?
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A3: Yes, a clinical study investigating drug-drug interactions confirmed that AZD-5672 is a P-gp
inhibitor in vivo. Co-administration of a 150 mg dose of AZD-5672 with digoxin, a known P-gp
substrate, resulted in a significant increase in digoxin's maximum concentration (Cmax) and
area under the curve (AUC), by 1.82-fold and 1.33-fold respectively.[1] This interaction is
attributed to the inhibition of intestinal P-gp by AZD-5672, leading to increased absorption of
digoxin.[1]

Q4: What is the primary mechanism of action of AZD-56727?

A4: AZD-5672 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[2]
CCRS5 is a G-protein coupled receptor (GPCR) that, upon activation by its chemokine ligands
(e.g., RANTES/CCLD5), couples to inhibitory G proteins (Gai).[3][4]

Q5: Is there a known signaling pathway linking CCR5 antagonism by AZD-5672 to P-gp
regulation?

A5: While a direct, explicitly defined signaling pathway linking CCR5 antagonism to the
regulation of P-gp (encoded by the ABCB1 gene) is not yet fully elucidated, a plausible
pathway can be postulated. CCR5 activation is known to influence various downstream
signaling cascades. Antagonism of CCR5 by AZD-5672 would block these pathways. Some
research suggests that transcription factors known to regulate ABCB1 expression can be
modulated by signaling pathways downstream of GPCRs. The diagram below illustrates a
potential, indirect signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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